molecular formula C15H18N4S B1420067 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine CAS No. 1177285-05-0

6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Cat. No.: B1420067
CAS No.: 1177285-05-0
M. Wt: 286.4 g/mol
InChI Key: XPLUJQFXHWKAFR-UHFFFAOYSA-N
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Description

6-Ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a heterocyclic compound combining a benzothiazole core with an imidazole moiety via a propyl linker. Its molecular formula is C₁₅H₁₇N₄S, with a molecular weight of 285.39 g/mol. The benzothiazole ring (a bicyclic structure with sulfur and nitrogen atoms) and the imidazole group (a five-membered aromatic ring with two nitrogen atoms) are pharmacologically significant, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities .

The propyl chain functionalized with an imidazole group provides structural flexibility, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

6-ethyl-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-2-12-4-5-13-14(10-12)20-15(18-13)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,2-3,6,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLUJQFXHWKAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the benzothiazole class, which is known for various therapeutic effects, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, synthesizing findings from diverse research sources.

The molecular formula of this compound is C15H18N4SC_{15}H_{18}N_{4}S, with a molar mass of approximately 286.4 g/mol. Its structure features an ethyl group and an imidazolyl propyl side chain attached to a benzothiazole core, which is crucial for its biological interactions .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzothiazole derivatives. A study found that compounds similar to this compound exhibited significant activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , both of which are critical pathogens in healthcare settings .

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been extensively studied. Compounds in this class have demonstrated efficacy against several cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key signaling pathways like PI3K and mTORC1, which are vital for cell proliferation and survival .

Case Studies

  • Antitumor Activity : A recent study evaluated a series of benzothiazole derivatives for their antiproliferative effects on human cancer cell lines. The results indicated that certain modifications to the benzothiazole structure significantly enhanced their cytotoxicity against MCF-7 and HT-29 cells. The most potent compound showed an IC50 value in the low micromolar range, suggesting strong potential for further development .
  • Neuroprotective Effects : In another investigation, compounds related to this compound were tested for neuroprotective activities in models of oxidative stress. These studies indicated that certain derivatives could mitigate neuronal damage through antioxidant mechanisms .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in signaling pathways related to cancer progression and microbial resistance. The imidazole ring may play a pivotal role in enhancing the compound's interaction with biological macromolecules.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateHighPromising
Benzothiazole Derivative AHighModerateLow
Benzothiazole Derivative BLowHighModerate

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole and imidazole structures demonstrate significant anticancer properties. Studies have shown that derivatives of benzothiazole can inhibit tumor growth by interfering with cellular proliferation and inducing apoptosis in cancer cells. For instance, a study on related compounds revealed their effectiveness against various cancer cell lines, suggesting that 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine may exhibit similar effects due to its structural similarities .

Antimicrobial Properties

The imidazole ring is often associated with antimicrobial activity. Compounds like this compound may inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. Preliminary studies have demonstrated that benzothiazole derivatives possess broad-spectrum antimicrobial activity .

Neuropharmacology

There is growing interest in the neuroprotective effects of benzothiazole derivatives. The compound's ability to modulate neurotransmitter systems could make it useful in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Research has indicated that similar compounds can enhance cognitive function and protect neuronal cells from oxidative stress .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated a series of benzothiazole derivatives for their anticancer activities. The results showed that modifications to the benzothiazole structure significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that further exploration of these compounds could lead to the development of effective cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of various antimicrobial agents, researchers included several benzothiazole derivatives. The results indicated that these compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. This suggests that this compound could be a valuable addition to the arsenal against antibiotic-resistant infections .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structurally related compounds, their substituents, molecular weights, and reported biological activities:

Compound Name Substituent (Benzothiazole Position) Molecular Weight (g/mol) Key Biological Activities Key Differences vs. Target Compound
6-Ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (Target) Ethyl (6-position) 285.39 Antimicrobial, enzyme inhibition (hypothesized) Reference compound for comparison
N-(3-(1H-Imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine Bromo (6-position) 336.27 Anticancer, DNA-binding Bromine increases steric bulk; may reduce solubility
6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine Fluoro (6-position) 276.33 Antimicrobial, antifungal Fluorine enhances electronegativity; improves metabolic stability
4-Ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine Ethyl (4-position) 298.39 Not explicitly reported; hypothesized enzyme modulation Ethyl at 4-position alters ring electronic distribution
N-Isopropyl-1,3-benzothiazol-2-amine Isopropyl (N-position) 192.27 Antioxidant, anti-inflammatory Lacks imidazole-propyl chain; reduced target specificity
N-[3-(1H-Imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine Methyl (6-position) 272.37 Antimicrobial, kinase inhibition Smaller substituent; lower lipophilicity

Functional Group Impact on Bioactivity

  • Ethyl vs. However, bromine’s steric bulk may hinder binding to narrow enzymatic pockets . Fluorine substitution () improves metabolic stability due to its strong C-F bond, making it resistant to oxidative degradation—a critical advantage in drug design.
  • Imidazole-Propyl Linker :

    • The 3-(1H-imidazol-1-yl)propyl chain is conserved across analogs (). This moiety facilitates hydrogen bonding and π-π stacking with biological targets, such as histamine receptors or cytochrome P450 enzymes .
  • Positional Isomerism :

    • The 4-ethyl analog () demonstrates how ethyl placement alters electronic effects on the benzothiazole ring. The 6-position (target compound) may favor interactions with hydrophobic enzyme pockets, whereas the 4-position could modulate resonance effects .

Q & A

Q. What are the optimal synthetic routes for 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-ethyl-1,3-benzothiazol-2-amine with 3-(1H-imidazol-1-yl)propyl halides under reflux in aprotic solvents like chloroform or ethanol, with yields improved by catalytic bases (e.g., sodium acetate) . Purification often involves crystallization from ethanol/water mixtures, as described for analogous benzothiazole derivatives .

Q. How is the structural integrity of the compound confirmed post-synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related benzothiazoles (e.g., triclinic P1 space group, H-bonded dimers) . Complementary techniques include:

  • 1H NMR : Peaks for ethyl (δ ~1.3–1.5 ppm), imidazole (δ ~7.3–7.7 ppm), and benzothiazole protons (δ ~6.8–7.8 ppm) .
  • IR spectroscopy : Stretching vibrations for C=N (1604–1668 cm⁻¹) and N–H (3178 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., imidazole conformation in solution vs. solid state) require multi-method validation:

  • Dynamic NMR to assess rotational barriers of the propyl-imidazole chain .
  • DFT calculations to compare optimized geometries with X-ray data . Example: In , crystallographic dihedral angles (−96.5° to −100.3°) suggest gauche conformations, whereas solution NMR may average signals due to flexibility .

Q. How can reaction pathways for functionalizing the benzothiazole core be optimized?

Computational reaction path searches (e.g., using quantum chemical methods) reduce trial-and-error experimentation. For instance, ICReDD’s approach combines density functional theory (DFT) with experimental feedback to identify optimal conditions (e.g., solvent, temperature) for introducing substituents at the 6-ethyl position .

Q. What methodologies assess the compound’s biological activity (e.g., anticancer potential)?

  • In vitro assays : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Molecular docking : Targeting proteins like urokinase receptors (uPAR) or autophagy regulators (e.g., LC3B) .
  • SAR studies : Modifying the imidazole-propyl chain to enhance binding affinity .

Analytical and Engineering Challenges

Q. How are impurities or by-products characterized during scale-up?

  • HPLC-MS : Identifies side products (e.g., unreacted amines or thiourea derivatives) .
  • Crystallography : Resolves polymorphic forms, as seen in ’s H-bonded dimers .
  • TGA/DSC : Monitors thermal stability during process optimization .

Q. What reactor designs improve yield in continuous flow synthesis?

Membrane reactors or microfluidic systems enhance heat/mass transfer for exothermic steps (e.g., imidazole alkylation). highlights advancements in membrane technologies for selective separation of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.